Ethyl(2-phenylethyl)amine hydrochloride

Description

The exact mass of the compound Ethyl(2-phenylethyl)amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl(2-phenylethyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl(2-phenylethyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

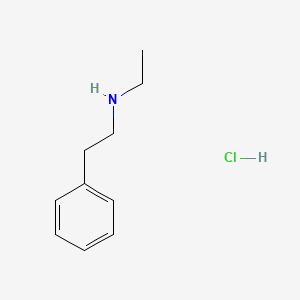

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-ethyl-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-2-11-9-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVLAWGGXZKVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589339 | |

| Record name | N-Ethyl-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61185-89-5 | |

| Record name | N-Ethyl-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl(2-phenylethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Ethyl-2-phenylethylamine HCl: A Comprehensive Physicochemical Profile for the Research Professional

Foreword

N-ethyl-2-phenylethylamine hydrochloride (N-ethylphenethylamine HCl) is a secondary amine belonging to the broader class of phenethylamines, a group of compounds with significant relevance in medicinal chemistry and pharmacology. As a structural analogue of endogenous trace amines and synthetic psychoactive substances, a thorough understanding of its fundamental physicochemical properties is critical for researchers in drug design, pharmacology, and analytical chemistry. This technical guide provides a detailed exposition of the key physicochemical characteristics of N-ethyl-2-phenylethylamine HCl, grounded in available experimental data, comparative analysis with related compounds, and established scientific principles. The methodologies for determining these properties are also detailed to provide a framework for laboratory validation.

Chemical Identity and Structure

Clarity in chemical identity is the cornerstone of all subsequent scientific investigation. N-ethyl-2-phenylethylamine HCl is the hydrochloride salt of the parent amine, N-ethyl-2-phenylethylamine. The formation of the hydrochloride salt is a common practice in pharmaceutical chemistry to enhance the stability, crystallinity, and aqueous solubility of amine-containing compounds.

-

IUPAC Name: N-ethyl-2-phenylethan-1-amine hydrochloride

-

Synonyms: N-ethylphenethylamine hydrochloride, Ethyl(2-phenylethyl)amine hydrochloride

-

CAS Number: While the CAS number for the free base is 22002-68-2, a specific CAS number for the hydrochloride salt is not consistently cited across major databases. The CAS number 1199-53-7 has been ambiguously associated with this compound but appears to be incorrect. Researchers should primarily rely on the chemical name and structure for identification.

Molecular Structure:

Figure 1: Ionic structure of N-ethyl-2-phenylethylamine HCl.

Core Physicochemical Properties

The following table summarizes the known and inferred physicochemical properties of N-ethyl-2-phenylethylamine HCl. It is crucial to note that while some data is available for the free base, specific experimental values for the hydrochloride salt are not widely published.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source & Notes |

| Molecular Formula | C₁₀H₁₆ClN | Derived from the free base. |

| Molecular Weight | 185.70 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Inferred from related phenethylamine hydrochlorides.[1] |

| Melting Point | Not experimentally determined in available literature. Expected to be a crystalline solid with a defined melting point, likely between 160-220 °C based on related compounds. | For comparison, N-methylphenethylamine HCl melts at 162–164 °C[2] and phenethylamine HCl melts at 217 °C.[3] |

| Boiling Point | Not applicable | Decomposes upon strong heating. |

| Solubility | Expected to be soluble in water. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. Phenethylamine HCl is soluble in water.[1][3] |

| pKa | ~9.8 - 10.3 | While not experimentally determined for the N-ethyl derivative, the pKa of phenethylamine HCl is 9.83.[3] The pKa of N-methyl-2-phenylethylamine is 10.31.[4][5] A predicted pKa for the free base is 9.89.[6] |

Methodologies for Experimental Characterization

To obtain definitive physicochemical data for N-ethyl-2-phenylethylamine HCl, the following standard experimental protocols are recommended.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a precise determination of the melting point and enthalpy of fusion, which are critical parameters for material characterization and purity assessment.

Step-by-Step Protocol:

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure temperature and heat flow accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of N-ethyl-2-phenylethylamine HCl into a non-reactive aluminum pan and hermetically seal it.

-

Thermal Analysis: Place the sample pan and a reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Interpretation: The melting point is determined as the onset temperature of the endothermic peak in the heat flow versus temperature curve.

Workflow Diagram:

Figure 2: A typical workflow for determining the melting point using DSC.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining equilibrium solubility, a crucial parameter for predicting bioavailability and designing formulations.

Step-by-Step Protocol:

-

Preparation of Saturated Solution: Add an excess of N-ethyl-2-phenylethylamine HCl to a known volume of purified water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and filtration through a 0.45 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

pKa Determination by Potentiometric Titration

Rationale: The pKa governs the ionization state of the molecule at a given pH, which profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a standard solution of N-ethyl-2-phenylethylamine HCl of known concentration in water.

-

Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of NaOH, adding the titrant in small increments.

-

Data Analysis: Record the pH after each addition of titrant and plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (a multiplet around 7.2-7.4 ppm), two methylene groups of the phenethyl backbone (triplets or multiplets between 2.5-3.5 ppm), the methylene and methyl protons of the N-ethyl group (a quartet and a triplet, respectively), and a broad signal for the amine proton which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the two aliphatic carbons of the phenethyl chain, and the two carbons of the N-ethyl group.

Mass Spectrometry (MS)

Under electrospray ionization (ESI) in positive mode, the mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ of the free base at m/z 150.13. The fragmentation pattern would likely involve the loss of the ethyl group and cleavage of the C-C bond beta to the nitrogen atom, yielding characteristic fragment ions.

Stability and Degradation Profile

N-ethyl-2-phenylethylamine HCl, as a crystalline salt, is expected to be stable under standard storage conditions (cool, dry, and protected from light). Potential degradation pathways in solution may include:

-

Oxidation: The secondary amine is susceptible to oxidation, particularly in the presence of oxidizing agents or upon prolonged exposure to air and light.

-

Photostability: Aromatic compounds can be sensitive to photodegradation.

Forced Degradation Studies: To rigorously assess stability, forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions are recommended. A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of N-ethyl-2-phenylethylamine HCl. While some key experimental data for the hydrochloride salt are not present in the reviewed literature, a robust profile can be constructed through analysis of the free base, comparison with structurally similar molecules, and the application of standard analytical methodologies. The protocols and theoretical considerations presented herein provide a comprehensive framework for researchers to fully characterize this compound in their own laboratories, ensuring data of the highest quality and integrity for their research and development endeavors.

References

-

Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]

-

University of California, Los Angeles. (n.d.). pKa Data Compiled by R. Williams page-1. [Link]

-

ChemBK. (2024). N,N-diethyl-2-phenylethylamine hydrochloride. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem Compound Summary for CID 1001. [Link]

-

Wikipedia. (2024). Phenethylamine. [Link]

-

Wikipedia. (2024). N-Methylphenethylamine. [Link]

-

Biomolecules & Therapeutics. (2015). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. [Link]

-

PubMed Central. (2015). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Ethyl-2-phenylethanamine. PubChem Compound Summary for CID 547324. [Link]

-

ResearchGate. (2013). Identification of N-ethyl-α-ethylphenethylamine in crystalline powder seized for suspected drug trafficking: A research chemical or a new designer drug?. [Link]

-

FooDB. (2010). Showing Compound N-Methylphenethylamine (FDB010581). [Link]

-

ResearchGate. (2020). Scheme 5. Theoretical pKa value of Phenylethylamine (Phean) in aqueous... [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-phenylethylamine hydrochloride. [Link]

-

ACS Publications. (1945). Beta-Phenethylamine Derivatives. Industrial & Engineering Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenylethylamine hydrochloride. PubChem Compound Summary for CID 9075. [Link]

-

NIST. (n.d.). N-Ethyl-2-phenethylamine. NIST Chemistry WebBook. [Link]

-

The ScienceMadness Discussion Board. (2013). Possible N-ethyl-2-phenylethylamine Synthesis Variations. [Link]

-

PubMed. (2013). LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002017). [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-Diethyl-2-phenylethylamine hydrochloride. PubChem Compound Summary for CID 118991667. [Link]

-

ResearchGate. (2013). LC–MS-MS mass spectrum of N , N -diethylphenethylamine. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). [Link]

-

MDPI. (2020). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. [Link]

-

American Chemical Society. (2023). 2-Phenylethylamine. [Link]

-

ResearchGate. (2013). (PDF) LC-MS-MS Analysis of Dietary Supplements for N-ethyl- -ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. [Link]

-

ResearchGate. (2011). 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 :... [Link]

-

SpectraBase. (n.d.). Phenethylamine. [Link]

Sources

- 1. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]

- 2. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 3. Phenethylamine - Wikipedia [en.wikipedia.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 6. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of N-Substituted Phenylethylamine Derivatives

Introduction: The Significance of the N-Substituted Phenylethylamine Scaffold

The N-substituted phenylethylamine framework is a cornerstone in medicinal chemistry and pharmacology. This structural motif is present in a vast array of biologically active molecules, from endogenous neurotransmitters like dopamine and norepinephrine to a wide range of pharmaceuticals and research chemicals.[1] The versatility of the phenylethylamine scaffold lies in the fact that modifications to the aromatic ring, the ethylamine side chain, and particularly the terminal amino group can profoundly influence the compound's pharmacological profile, including its receptor binding affinity, selectivity, and functional activity.[2][3]

This guide provides a comprehensive overview of the principal synthetic routes to N-substituted phenylethylamine derivatives and the key analytical techniques employed for their thorough characterization. The methodologies discussed herein are foundational for researchers in drug discovery, chemical biology, and related fields, offering a blend of established protocols and the underlying chemical principles that govern these transformations.

Part 1: Synthetic Strategies for N-Substituted Phenylethylamines

The introduction of substituents onto the nitrogen atom of a phenylethylamine can be achieved through several reliable synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern, the scale of the reaction, and the availability of starting materials.

Reductive Amination: A Versatile and Widely Used Approach

Reductive amination is a powerful and frequently employed method for the synthesis of N-substituted amines, including phenylethylamine derivatives.[4][5] This reaction proceeds in two key steps: the formation of an imine or iminium ion intermediate from a primary or secondary amine and a carbonyl compound (an aldehyde or ketone), followed by the in-situ reduction of this intermediate to the corresponding amine.[4][6]

A significant advantage of this method is the ability to perform it as a "one-pot" reaction, where the amine, carbonyl compound, and a selective reducing agent are combined.[4] The choice of reducing agent is critical; it must be capable of reducing the imine intermediate without significantly reducing the starting carbonyl compound.[5] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose due to their mild nature and chemoselectivity.[5]

Causality in Experimental Choices:

-

Solvent: Protic solvents like methanol or ethanol are often used to facilitate the dissolution of the reactants and the formation of the imine intermediate.[6]

-

pH: The reaction is typically carried out under weakly acidic conditions (pH 4-6). This is a crucial parameter, as protonation of the carbonyl group accelerates nucleophilic attack by the amine, but excessive acidity will protonate the amine, rendering it non-nucleophilic.[4] A few drops of acetic acid are often added to catalyze imine formation.[6]

-

Reducing Agent: Sodium cyanoborohydride is effective but introduces cyanide waste. Sodium triacetoxyborohydride is a non-toxic and often preferred alternative, particularly for larger-scale syntheses.

Experimental Protocol: General Procedure for Reductive Amination

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary phenylethylamine derivative (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq).

-

Solvation: Dissolve the reactants in a suitable solvent, such as methanol or dichloromethane (DCM), to a concentration of approximately 0.1-0.5 M.

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Add the reducing agent, such as sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise to control any effervescence.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Logical Relationship Diagram: Reductive Amination Workflow

Caption: Workflow for the synthesis of N-substituted phenylethylamines via reductive amination.

N-Alkylation of Phenylethylamines

Direct alkylation of the phenylethylamine nitrogen with an alkyl halide is a straightforward approach. However, a significant drawback is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium salts.[7] The primary amine product is often more nucleophilic than the starting amine, making it susceptible to further reaction.

To achieve mono-alkylation, experimental conditions must be carefully controlled. Using a large excess of the starting phenylethylamine can favor the formation of the mono-alkylated product. Alternatively, employing a bulky alkylating agent can sterically hinder subsequent alkylations.[7] A more refined approach involves the use of a protecting group on the nitrogen, followed by alkylation and deprotection.

A notable advancement in N-alkylation is the use of alcohols as alkylating agents in the presence of an iridium catalyst. This "borrowing hydrogen" methodology offers a greener and more efficient alternative to traditional alkyl halides.[8]

The Gabriel Synthesis: A Controlled Route to Primary Amines

While the Gabriel synthesis is primarily known for preparing primary amines from alkyl halides, it can be adapted for the synthesis of N-substituted phenylethylamines.[9][10] The process involves the N-alkylation of potassium phthalimide with a suitable phenylethyl halide.[11] The phthalimide group acts as a protecting group for the amine, preventing over-alkylation.[10] The desired N-substituted phenylethylamine is then liberated by hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis.[9][12]

This method is particularly useful when a clean, mono-substituted product is required and the corresponding phenylethyl halide is readily available. However, the conditions for phthalimide cleavage can be harsh, which may not be suitable for sensitive substrates.[9]

Signaling Pathway Diagram: Gabriel Synthesis

Caption: The Gabriel synthesis pathway for preparing N-substituted phenylethylamines.

Part 2: Characterization of N-Substituted Phenylethylamine Derivatives

Unequivocal characterization of the synthesized derivatives is paramount to confirm their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

-

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity. For an N-substituted phenylethylamine, characteristic signals include those for the aromatic protons (typically in the δ 7.0-7.5 ppm range), the two methylene groups of the ethyl chain (δ 2.5-3.5 ppm), and the protons on the N-substituent.[13][14] The integration of these signals confirms the ratio of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts provide information about the hybridization and electronic environment of each carbon.

Data Presentation: Representative ¹H NMR Chemical Shifts

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 7.5 | Multiplet |

| -CH₂-Ar | 2.7 - 3.0 | Triplet or Multiplet |

| -CH₂-N | 2.8 - 3.5 | Triplet or Multiplet |

| N-H (for secondary amines) | 1.0 - 3.0 | Broad Singlet |

| N-CH₃ | ~2.4 | Singlet |

| N-CH₂-R | ~2.6 | Triplet or Quartet |

Note: Chemical shifts are approximate and can vary based on the solvent and the specific substitution pattern of the molecule.[13][14][15][16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.[13]

The fragmentation pattern in electron ionization (EI) mass spectrometry is often characteristic of the phenylethylamine core. A common fragmentation is the cleavage of the bond beta to the aromatic ring, resulting in a tropylium ion (m/z 91) or a substituted benzyl cation. Another typical fragmentation is alpha-cleavage, where the bond between the two carbons of the ethyl chain is broken, leading to an iminium ion.[17][18]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For N-substituted phenylethylamines, key vibrational bands include:

-

N-H Stretch: For secondary amines, a moderate absorption band appears in the 3300-3500 cm⁻¹ region.[19]

-

C-H Stretches: Aromatic C-H stretches are observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

Aromatic C=C Bends: These are typically found in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: This vibration occurs in the 1020-1250 cm⁻¹ range.

The presence or absence of the N-H stretch can readily distinguish between secondary and tertiary amine products.[20]

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the synthesized compounds and for separating mixtures, including enantiomers.[21][22] Reversed-phase HPLC with a C18 column is commonly used, often with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, with additives like formic acid or trifluoroacetic acid to improve peak shape.[21] Detection is typically achieved using a UV detector, set at a wavelength where the aromatic ring absorbs, such as 254 nm.[21] For quantitative analysis, especially in biological matrices, pre-column derivatization with a fluorescent tag followed by fluorescence detection can provide high sensitivity.[23]

Experimental Protocol: General HPLC Analysis

-

System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[21]

-

Mobile Phase: A gradient or isocratic mixture of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Conclusion

The synthesis and characterization of N-substituted phenylethylamine derivatives are fundamental activities in modern chemical and pharmaceutical sciences. A thorough understanding of the synthetic methodologies, such as reductive amination and the Gabriel synthesis, allows for the rational design and creation of novel compounds. The judicious application of analytical techniques, including NMR, MS, FTIR, and HPLC, provides the necessary validation of a compound's structure and purity. The protocols and principles outlined in this guide serve as a robust foundation for researchers engaged in the exploration of this vital chemical space.

References

-

Oomens, J., & Gaigeot, M. P. (2015). IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction. Physical Chemistry Chemical Physics, 17(46), 30847-30856. [Link]

-

Corma, A., & Serna, P. (2006). N-Alkylation of phenethylamine and tryptamine. Tetrahedron, 62(40), 9765-9771. [Link]

-

Zhang, Y., et al. (2021). Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. Molecules, 26(21), 6432. [Link]

-

Dal Cason, T. A., et al. (2013). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. Forensic Science International, 233(1-3), 388-400. [Link]

-

Meyer, E., et al. (1996). Identification of α-Phenylethylamine in Judicial Samples. Journal of Analytical Toxicology, 20(2), 127-131. [Link]

-

Hernández-Rodríguez, M., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4939. [Link]

-

ResearchGate. (n.d.). HPLC chromatograms of 2-phenylethylamine metabolites. ResearchGate. [Link]

-

ResearchGate. (n.d.). Alkylation of the primary amino group in phenylethylamines reduced... ResearchGate. [Link]

-

Chemistry Stack Exchange. (2023). Gabriel Phthalamide Synthesis of 1-Phenylethylamine. Chemistry Stack Exchange. [Link]

- Google Patents. (2016). Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.

-

SMARTER ripping. (2024, May 11). Preparation of Phenethylamines, Part 3: By C-N Bond Formation. YouTube. [Link]

-

Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. [Link]

-

Pezzola, A., et al. (1993). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. Journal of Chromatography B: Biomedical Sciences and Applications, 617(1), 129-133. [Link]

-

Pérez-Mciqueo, E., et al. (2000). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules, 5(3), 488-498. [Link]

-

González-Gómez, J. C., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 14(4), 369. [Link]

-

Zamora, R., et al. (2012). Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems. Journal of Agricultural and Food Chemistry, 60(23), 5969-5975. [Link]

-

Wikipedia. (n.d.). Gabriel synthesis. Wikipedia. [Link]

-

Cambridge University Press. (n.d.). Gabriel Synthesis (Ing-Manske Procedure). Cambridge University Press. [Link]

-

Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

-

The Organic Chem Lab. (2023, March 16). Reductive Amination. YouTube. [Link]

-

Journal of Medical Sciences. (n.d.). SYNTHESIS OF SUBSTITUTED PHENYLETHYLAMINE AND ETHYLAMINE DERIVATIVES AS COGNITION ENHANCERS. Journal of Medical Sciences. [Link]

-

Pellati, F., et al. (2004). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. Journal of Chromatography A, 1057(1-2), 109-118. [Link]

-

Apodaca, R., & Witsil, D. R. (2001). Direct reductive amination of aldehydes and ketones using phenylsilane: catalysis by dibutyltin dichloride. Organic Letters, 3(11), 1745-1748. [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic... ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Organic Chemistry Portal. [Link]

-

Musacchio, A. J., & MacMillan, D. W. C. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(17), 7707-7713. [Link]

-

Ashenhurst, J. (2025, June 5). The Gabriel Synthesis. Master Organic Chemistry. [Link]

-

Wozniak, M. K., et al. (2017). Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. Forensic Science International, 275, 16-25. [Link]

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. N-Alkylation of phenethylamine and tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. L-1-Phenylethylamine(2627-86-3) 1H NMR [m.chemicalbook.com]

- 16. 2-PhenylethylaMine(64-04-0) 1H NMR spectrum [chemicalbook.com]

- 17. chemistry.mdma.ch [chemistry.mdma.ch]

- 18. Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]

- 23. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of Phenylethylamine in the Brain

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylethylamine (PEA) is an endogenous trace amine that functions as a powerful stimulant and neuromodulator within the mammalian central nervous system (CNS). Structurally related to amphetamine, PEA plays a significant role in modulating monoaminergic neurotransmission, influencing mood, attention, and cognitive function. Despite its low basal concentrations, a high metabolic turnover rate suggests a dynamic and functionally significant presence in the brain. This technical guide provides a comprehensive exploration of the natural occurrence of PEA across various brain regions and a detailed examination of its biosynthetic pathway. Furthermore, it offers field-proven, step-by-step protocols for the quantification of PEA in brain tissue and the in vivo analysis of its synthesis and release, equipping researchers with the foundational knowledge and practical methodologies required for advanced neurochemical investigation.

Introduction: Phenylethylamine as a Key Neuromodulator

β-phenylethylamine (PEA) is a natural monoamine alkaloid classified as a trace amine, a group of neurochemicals present at concentrations much lower than classical monoamine neurotransmitters like dopamine and serotonin.[1][2][3] In the brain, PEA is not merely a metabolic curiosity but an active participant in synaptic physiology. It exerts its influence primarily through the activation of Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that modulates the activity of dopamine, norepinephrine, and serotonin systems.[4][5] By binding to TAAR1 and inhibiting the vesicular monoamine transporter 2 (VMAT2), PEA can trigger the release and inhibit the reuptake of these key neurotransmitters, functioning as an endogenous amphetamine-like substance.[2][4][6]

Given its potent effects and links to psychiatric conditions such as depression and Attention-Deficit/Hyperactivity Disorder (ADHD), a thorough understanding of its endogenous origins is critical for the development of novel therapeutics.[6][7][8] This guide delineates the spatial distribution of PEA within the brain and the precise biochemical machinery responsible for its synthesis.

Natural Occurrence and Distribution in the Brain

The term "trace amine" accurately reflects the low steady-state concentrations of PEA, which are typically in the low nanomolar or nanogram per gram of tissue range.[2][4] This is a direct consequence of its very rapid metabolism, primarily by monoamine oxidase-B (MAO-B).[6] However, this high turnover rate implies that PEA may achieve functionally significant concentrations at discrete synaptic locations.[9]

PEA is distributed heterogeneously throughout the brain, with notable concentrations in regions integral to the regulation of mood, reward, and motor control.[1][10] Studies in rodents have identified the highest levels in the nigrostriatal and mesolimbic dopamine pathways, including the nucleus accumbens and striatum.[10][11] Other areas with significant PEA presence include the substantia nigra pars compacta, ventral tegmental area, and locus coeruleus.[4] This distribution pattern strongly overlaps with key catecholaminergic systems, underscoring its role as a modulator of these pathways.

Table 1: Reported Concentrations of Phenylethylamine in Rodent Brain Regions

| Brain Region | PEA Concentration (ng/g wet wt.) | Reference |

|---|---|---|

| Whole Brain | 0.584 ± 0.243 | [12] |

| Striatum | 2.89 ± 1.03 | [12] |

| Nucleus Accumbens | Highest concentration among regions studied | [10] |

| Cingulate Cortex | Intermediate concentration | [10] |

| Frontal Cortex | Intermediate concentration |[10] |

Note: Concentrations can vary based on species, analytical methodology, and physiological state.

The Biosynthetic Pathway: From L-Phenylalanine to Phenylethylamine

The synthesis of PEA in the brain is a remarkably efficient, single-step enzymatic process. The sole precursor is the essential amino acid L-phenylalanine, which readily crosses the blood-brain barrier.[8][13]

The conversion is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme that is also responsible for the synthesis of dopamine from L-DOPA and serotonin from 5-HTP.[4][6][14][15] AADC cleaves the carboxyl group from L-phenylalanine to yield β-phenylethylamine.[16] This reaction occurs within catecholaminergic neurons at a rate comparable to that of dopamine synthesis, highlighting the brain's significant capacity for PEA production.[4][6]

Unlike classical monoamines, newly synthesized PEA is not stored in synaptic vesicles to any significant extent.[6] It exists freely in the neuronal cytoplasm before being rapidly degraded by MAO-B or released into the extracellular space to interact with receptors like TAAR1.[4][6]

Methodologies for Analysis: A Practical Guide

Accurate quantification and dynamic monitoring of PEA are essential for elucidating its neurobiological functions. Due to its low concentration and rapid turnover, highly sensitive and specific analytical techniques are required.

Protocol: Quantification of PEA in Brain Tissue via Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a gold-standard technique for the quantification of small molecules in complex biological matrices.[17] For polar and less volatile compounds like PEA, chemical derivatization is necessary to improve chromatographic separation and detection sensitivity.[18] This protocol ensures high accuracy and specificity.

Step-by-Step Methodology:

-

Tissue Homogenization:

-

Rapidly dissect the brain region of interest on an ice-cold plate.

-

Weigh the tissue sample (typically 50-100 mg).

-

Homogenize the tissue in 10 volumes of ice-cold 0.4 M perchloric acid containing an appropriate internal standard (e.g., a deuterated PEA analog or phenylpropylamine).[19]

-

Causality Insight: Perchloric acid precipitates proteins, releasing small molecules into the supernatant for analysis. The internal standard corrects for variations in extraction efficiency and instrument response.

-

-

Extraction:

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant.

-

Adjust the pH of the supernatant to >12 with NaOH.

-

Add 5 mL of a non-polar solvent like n-hexane or cyclohexane, vortex vigorously for 2 minutes, and centrifuge to separate the phases.[12][20]

-

Transfer the organic (top) layer to a new tube.

-

Causality Insight: At a high pH, PEA is deprotonated and becomes more soluble in the organic solvent, allowing for its separation from water-soluble contaminants.

-

-

Back-Extraction and Lyophilization:

-

Add 200 µL of 0.1 M HCl to the organic extract, vortex, and centrifuge.

-

Collect the aqueous (bottom) layer containing the protonated PEA.

-

Freeze the aqueous extract and lyophilize (freeze-dry) overnight to remove all liquid.

-

Causality Insight: Back-extracting into an acidic solution concentrates the analyte in a small, clean volume suitable for derivatization.

-

-

Derivatization:

-

To the dried residue, add 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as heptafluorobutyric anhydride (HFBA) or trifluoroacetic anhydride (TFAA).[18][21]

-

Seal the vial and heat at 60°C for 30 minutes.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the derivatized sample in 50 µL of ethyl acetate for injection.

-

Causality Insight: Derivatization replaces the polar amine hydrogens with bulky, non-polar fluorinated groups, making the molecule volatile and thermally stable for GC analysis and enhancing detection by mass spectrometry.

-

-

GC-MS Analysis:

-

Injector: Split/splitless injector.

-

Column: A capillary column suitable for amine analysis (e.g., 5% phenyl-methylpolysiloxane).[18]

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Use a temperature gradient (e.g., initial 70°C, ramp to 280°C) to ensure separation from other compounds.

-

Mass Spectrometer: Operate in Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized PEA and internal standard to achieve maximum sensitivity and quantification.[18][22]

-

Protocol: In Vivo Monitoring of PEA Release via Microdialysis

Rationale: In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of discrete brain regions in awake, freely moving animals.[23][24] This allows for the dynamic measurement of PEA release in response to pharmacological or behavioral stimuli, providing insight into its biosynthesis and neuromodulatory activity.[25]

Step-by-Step Methodology:

-

Probe Implantation Surgery:

-

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

-

Following aseptic procedures, drill a small hole in the skull above the target brain region (e.g., nucleus accumbens).

-

Slowly lower a microdialysis guide cannula to the correct stereotaxic coordinates and fix it to the skull with dental cement.

-

Allow the animal to recover for several days.

-

Causality Insight: A recovery period is crucial to allow the blood-brain barrier to reform and inflammation to subside, ensuring that measurements reflect physiological conditions.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[24]

-

Allow the system to equilibrate for 1-2 hours.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant to prevent degradation.

-

-

Studying Biosynthesis (Reverse Dialysis):

-

To study the dynamics of synthesis, the precursor L-phenylalanine can be included in the aCSF perfusate.

-

The subsequent increase in PEA concentration in the dialysate reflects its local synthesis rate.[26]

-

Similarly, AADC or MAO-B inhibitors can be infused via the probe to investigate their effects on PEA levels.

-

Causality Insight: Reverse dialysis uses the probe to deliver substances directly to a specific brain region, allowing for the study of local neurochemical mechanisms without systemic effects.[24]

-

-

Sample Analysis:

-

Due to the extremely low concentrations in dialysates, analysis requires highly sensitive techniques.

-

The preferred method is High-Performance Liquid Chromatography (HPLC) coupled to either electrochemical detection (ECD) or tandem mass spectrometry (MS/MS).[19][27]

-

This combination provides the necessary sensitivity (picogram to femtogram range) and specificity to quantify PEA in the small volumes collected.

-

Conclusion and Future Directions

Phenylethylamine is an endogenously produced neuromodulator synthesized directly from L-phenylalanine by the enzyme AADC. Its strategic distribution within key monoaminergic brain regions, combined with its potent, amphetamine-like mechanism of action, positions it as a critical regulator of CNS function. Although its existence has been known for decades, the advent of highly sensitive analytical techniques like GC-MS and in vivo microdialysis has enabled a deeper exploration of its physiological and pathological roles.

For professionals in neuroscience and drug development, understanding the biosynthesis and occurrence of PEA is fundamental. Its pathway represents a potential target for novel therapeutics aimed at modulating dopamine and norepinephrine systems in disorders ranging from depression to ADHD. Future research, leveraging the methodologies described herein, will be essential to fully unravel the complex role of this intriguing trace amine in brain health and disease.

References

-

Phenethylamine. Wikipedia. [Link]

-

What Is Phenylethylamine? Dr. Axe. [Link]

-

The mysterious trace amines: protean neuromodulators of synaptic transmission in mammalian brain. PubMed. [Link]

-

Trace amine. Wikipedia. [Link]

-

Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. MDPI. [Link]

-

What Is Phenethylamine? Banyan Treatment Center. [Link]

-

Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Neuroscience. [Link]

-

Trace Amines and the Trace Amine-Associated Receptor 1: Emerging role and clinical implications. Frontiers Research Topic. [Link]

-

Phenylethylamine (PEA). Nootropics Expert. [Link]

-

Does Phenethylamine (PEA) increase dopamine release in the brain? Consensus. [Link]

-

(PDF) PHENYLETHYLAMINE: HEALTH BENEFITS -A REVIEW. ResearchGate. [Link]

-

Pathways Linking L-phenylalanine and 2-phenylethylamine With P-Tyramine in Rabbit Brain. Brain Research. [Link]

-

Urinary phenylethylamine excretion: gas chromatographic assay with electron-capture detection of the pentafluorobenzoyl derivative. PubMed. [Link]

-

Does phenylethylamine act as an endogenous amphetamine in some patients? International Journal of Neuropsychopharmacology. [Link]

-

Trace Amine-Associated Receptor 1 as a Monoaminergic Modulator in Brain. PMC. [Link]

-

Enzymatic Preparation of Aromatic Ethylamines from Aromatic L-Amino Acids. J-STAGE. [Link]

-

PEA: Brain's Natural Stimulant. Life-Enthusiast.com. [Link]

-

Phenylethylamine. Rupa Health. [Link]

-

The measurement of beta-phenylethylamine in human plasma and rat brain. PubMed. [Link]

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]

-

Biochemical characterization and synthetic application of aromatic L-amino acid decarboxylase from Bacillus atrophaeus. ResearchGate. [Link]

-

Characterization of beta-phenylethylamine-induced monoamine release in rat nucleus accumbens: a microdialysis study. PubMed. [Link]

-

Tomato aromatic amino acid decarboxylases participate in synthesis of the flavor volatiles 2-phenylethanol and 2-phenylacetaldehyde. PNAS. [Link]

-

Aromatic amino acid decarboxylase is involved in volatile phenylacetaldehyde production in loquat (Eriobotrya japonica) flowers. PMC - NIH. [Link]

-

phenylethylamine. Ask Huberman Lab. [Link]

-

Effects of the administration of amphetamine, either alone or in combination with reserpine or cocaine, on regional brain beta-phenylethylamine and dopamine release. PubMed. [Link]

-

Aromatic L-amino acid decarboxylase: A neglected and misunderstood enzyme. ResearchGate. [Link]

-

The measurement of beta-phenylethylamine in human plasma and rat brain. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

In Vivo Microdialysis--A New Approach to the Analysis of Neurotransmitters in the Brain. PubMed. [Link]

-

Enzymatic isotopic assay for and presence of beta-phenylethylamine in brain. PubMed. [Link]

-

Conversion of phenylalanine to phenylethylamine. ResearchGate. [Link]

-

Screening for and validated quantification of phenethylamine-type designer drugs and mescaline in human blood plasma by gas chromatography/mass spectrometry. Semantic Scholar. [Link]

-

Demonstration and Distribution of Phenylethanolamine in Brain and Other Tissues. PMC. [Link]

-

In vivo measurements of neurotransmitters by microdialysis sampling. PubMed. [Link]

-

Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst (RSC Publishing). [Link]

-

Phenylalanine vs Phenylethylamine. LongeCity. [Link]

-

Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. PubMed Central. [Link]

-

In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC - PubMed Central. [Link]

-

Phenylethylamine and cerebral blood flow. Neurology.org. [Link]

Sources

- 1. The mysterious trace amines: protean neuromodulators of synaptic transmission in mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trace amine - Wikipedia [en.wikipedia.org]

- 3. banyantreatmentcenter.com [banyantreatmentcenter.com]

- 4. Phenethylamine - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. frontiersin.org [frontiersin.org]

- 8. nootropicsexpert.com [nootropicsexpert.com]

- 9. Trace Amine-Associated Receptor 1 as a Monoaminergic Modulator in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of the administration of amphetamine, either alone or in combination with reserpine or cocaine, on regional brain beta-phenylethylamine and dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The measurement of beta-phenylethylamine in human plasma and rat brain. | Semantic Scholar [semanticscholar.org]

- 13. neurology.org [neurology.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. The measurement of beta-phenylethylamine in human plasma and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Urinary phenylethylamine excretion: gas chromatographic assay with electron-capture detection of the pentafluorobenzoyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Screening for and validated quantification of phenethylamine-type designer drugs and mescaline in human blood plasma by gas chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 22. mdpi.com [mdpi.com]

- 23. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Characterization of beta-phenylethylamine-induced monoamine release in rat nucleus accumbens: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Pathways linking L-phenylalanine and 2-phenylethylamine with p-tyramine in rabbit brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) [pubs.rsc.org]

Topic: N-ethyl-2-phenylethylamine as a Trace Amine-Associated Receptor 1 Agonist

An In-Depth Technical Guide for Drug Development Professionals

Foreword: A Paradigm Shift in Neuromodulation

For decades, the therapeutic landscape for neuropsychiatric disorders has been dominated by agents that directly target the canonical monoamine transporters or postsynaptic receptors for dopamine, serotonin, and norepinephrine. While effective, this approach often carries a significant burden of side effects and incomplete efficacy. The discovery of the Trace Amine-Associated Receptor 1 (TAAR1) has unveiled a sophisticated, endogenous mechanism for fine-tuning monoaminergic activity, offering a novel point of intervention.[1][2] TAAR1 acts not as a primary signal transducer in the synaptic cleft, but as a presynaptic "rheostat," modulating the activity of dopamine, norepinephrine, and serotonin neurons.[3][4] This guide focuses on the characterization of N-ethyl-2-phenylethylamine, a synthetic phenethylamine derivative, as a candidate TAAR1 agonist, providing the foundational logic and detailed protocols necessary to rigorously assess its pharmacological profile.

Section 1: The Target - Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G protein-coupled receptor (GPCR) activated by endogenous trace amines—such as β-phenylethylamine (PEA), tyramine, and tryptamine—which are metabolites of amino acids found at nanomolar concentrations in the mammalian brain.[1][3] Unlike their classical monoamine counterparts, these molecules were long considered metabolic byproducts until the identification of their cognate receptors.[1] TAAR1 is also a direct target for a variety of psychostimulant drugs, including amphetamines.[1][2][5]

Signaling Versatility: Beyond a Single Pathway

Upon agonist binding, TAAR1 initiates a cascade of intracellular signaling events. This is not a monolithic response; rather, TAAR1 exhibits signaling promiscuity, engaging multiple G protein subtypes and G protein-independent pathways. Understanding this versatility is paramount for interpreting the functional consequences of agonist binding.

-

Gαs Coupling: The canonical and best-characterized pathway involves coupling to the stimulatory G protein, Gαs.[2][[“]] This activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[2][7] Elevated intracellular cAMP activates Protein Kinase A (PKA), which can phosphorylate numerous downstream targets, including ion channels and transcription factors like CREB.[5][8] This pathway is fundamental to TAAR1's ability to modulate neuronal excitability.

-

Gαq Coupling: Evidence also suggests TAAR1 can couple to Gαq proteins, which activates phospholipase C (PLC).[3][[“]] PLC activation leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and the activation of Protein Kinase C (PKC).[5][8]

-

β-Arrestin Recruitment: Like most GPCRs, TAAR1 undergoes desensitization and internalization, processes mediated by β-arrestins.[9][10] Beyond this canonical role, β-arrestin recruitment can also initiate distinct, G protein-independent signaling cascades, a phenomenon known as biased agonism.[10][11] For TAAR1, interaction with β-arrestin 2 has been shown to modulate the AKT/GSK3β pathway, which is highly relevant in the context of psychiatric disorders.[1][8]

Therapeutic Rationale

TAAR1's strategic location on presynaptic monoamine terminals allows it to function as a powerful modulator of neurotransmitter release.[12] Activation of TAAR1 has been shown to reduce the firing rate of dopamine neurons in the ventral tegmental area (VTA) and decrease dopamine release, effects that are highly desirable for treating hyperdopaminergic states associated with psychosis.[13][14] Consequently, TAAR1 agonists are being actively investigated for schizophrenia, substance use disorder, and other neuropsychiatric conditions.[1][3][4]

Section 2: The Ligand - N-ethyl-2-phenylethylamine

N-ethyl-2-phenylethylamine belongs to the phenethylamine class of compounds. Its core structure is shared by endogenous trace amines and potent synthetic drugs. The addition of the N-ethyl group modifies the polarity and steric bulk compared to the endogenous ligand β-phenylethylamine (PEA), which can have profound effects on receptor affinity, efficacy, and metabolic stability. While PEA is rapidly degraded by monoamine oxidase (MAO), N-alkylation can alter this susceptibility, potentially leading to a more favorable pharmacokinetic profile.[15]

The central hypothesis is that N-ethyl-2-phenylethylamine will bind to and activate TAAR1, mimicking the effects of endogenous trace amines. The following sections outline a rigorous, multi-stage workflow to test this hypothesis, moving from initial binding confirmation to detailed functional characterization.

Section 3: Experimental Characterization Workflow

A thorough pharmacological characterization requires a systematic approach. We must first confirm that the compound physically interacts with the receptor, then quantify the functional consequences of that interaction across the primary signaling pathways.

Primary Binding Affinity Assessment: Competitive Radioligand Binding

Causality: Before investing resources in functional assays, it is imperative to confirm that N-ethyl-2-phenylethylamine binds directly to TAAR1 and to determine its binding affinity (Kᵢ). A competitive radioligand binding assay is the gold standard for this purpose.[16] It measures the ability of our unlabeled test compound ('competitor') to displace a 'radioligand' that is known to bind to the receptor with high affinity. This experiment provides the Kᵢ value, an inverse measure of binding affinity.

Step-by-Step Protocol:

-

Membrane Preparation: Utilize a stable cell line (e.g., HEK293 or CHO) heterologously expressing human TAAR1. Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in an appropriate assay buffer.[17]

-

Assay Setup: In a 96-well plate, combine the TAAR1-expressing membranes, a fixed concentration of a suitable TAAR1 radioligand (e.g., a tritiated antagonist), and varying concentrations of unlabeled N-ethyl-2-phenylethylamine.[17]

-

Controls:

-

Total Binding: Membranes + radioligand + buffer (no competitor).

-

Non-Specific Binding (NSB): Membranes + radioligand + a high concentration of a known, unlabeled TAAR1 ligand to saturate all specific binding sites.

-

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.[17]

-

Termination & Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes while allowing unbound radioligand to pass through. Wash filters with ice-cold buffer to remove any remaining free radioligand.[16][17]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the logarithm of the N-ethyl-2-phenylethylamine concentration. Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Characterization: Gs Pathway Activation (cAMP Accumulation)

Causality: Having confirmed binding, the next logical step is to measure the primary functional output of TAAR1: Gs-mediated cAMP production.[2] This assay will determine whether N-ethyl-2-phenylethylamine is an agonist, antagonist, or inverse agonist at TAAR1 and will quantify its potency (EC₅₀) and efficacy (Eₘₐₓ). We utilize a whole-cell format to maintain the integrity of the signaling cascade.

Step-by-Step Protocol:

-

Cell Plating: Seed TAAR1-expressing cells into a 384-well assay plate and allow them to attach overnight.[18]

-

Stimulation: Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add serial dilutions of N-ethyl-2-phenylethylamine to the wells.

-

Controls:

-

Basal: Cells + buffer only.

-

Positive Control: Cells + a known TAAR1 agonist or a direct adenylyl cyclase activator like forskolin.

-

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes) to allow for cAMP production.[18]

-

Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or luciferase biosensors.[18][19][20] These are competitive immunoassays where cAMP produced by the cells competes with a labeled cAMP tracer.[19][21]

-

Data Analysis: Generate a cAMP standard curve to convert the raw assay signal into absolute cAMP concentrations. Plot the cAMP concentration against the logarithm of the N-ethyl-2-phenylethylamine concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration producing 50% of the maximal response) and the Eₘₐₓ (the maximal effect), typically normalized to the response of a reference full agonist.

Functional Characterization: β-Arrestin Recruitment

Causality: A complete pharmacological profile must assess the potential for biased agonism—the ability of a ligand to preferentially activate one signaling pathway over another.[11] A β-arrestin recruitment assay directly measures the interaction of the activated GPCR with β-arrestin, providing a readout for G protein-independent signaling and receptor desensitization.[10] Comparing the potency for β-arrestin recruitment with the potency for cAMP generation reveals any signaling bias.

Step-by-Step Protocol:

-

Cell Line: Use a specialized cell line engineered for β-arrestin recruitment assays. These cells co-express the target GPCR (TAAR1) fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.[10][22] Commercially available systems include DiscoverX PathHunter and Thermo Fisher Tango assays.[11]

-

Assay Procedure: The protocol is broadly similar to the cAMP assay.

-

Plate the engineered cells in a multi-well plate.

-

Stimulate the cells with a dilution series of N-ethyl-2-phenylethylamine.

-

Incubate to allow for receptor activation and β-arrestin recruitment, which brings the two enzyme fragments into proximity, generating a functional enzyme.[10]

-

Add the enzyme's substrate, which generates a chemiluminescent or fluorescent signal.[22]

-

-

Data Analysis: Read the signal on a luminometer or plate reader. Plot the signal intensity against the logarithm of the agonist concentration. Fit the curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Section 4: Data Synthesis and Interpretation

The culmination of this workflow is a quantitative pharmacological profile of N-ethyl-2-phenylethylamine at TAAR1. The data should be compiled into a clear, concise table for easy comparison.

Table 1: Pharmacological Profile of N-ethyl-2-phenylethylamine at Human TAAR1

| Assay | Parameter | Result |

|---|---|---|

| Radioligand Binding | Kᵢ (nM) | Experimental Value |

| cAMP Accumulation | EC₅₀ (nM) | Experimental Value |

| Eₘₐₓ (%) | Experimental Value | |

| β-Arrestin Recruitment | EC₅₀ (nM) | Experimental Value |

| | Eₘₐₓ (%) | Experimental Value |

Interpreting the Results:

-

Affinity vs. Potency: The Kᵢ from the binding assay reflects the affinity of the ligand for the receptor in a static state. The EC₅₀ values from the functional assays reflect the potency of the ligand in a dynamic, cellular context. These values are often correlated but rarely identical.

-

Efficacy: The Eₘₐₓ value, expressed relative to a reference full agonist, defines the compound's efficacy. A value near 100% indicates a full agonist, while a significantly lower value suggests partial agonism.

-

Biased Agonism: A statistically significant difference between the EC₅₀ for cAMP production and the EC₅₀ for β-arrestin recruitment indicates biased signaling. For example, a compound that is potent at stimulating cAMP but weak at recruiting β-arrestin would be considered Gs-biased. Such a profile could be therapeutically advantageous, potentially maximizing desired effects while minimizing receptor desensitization or other β-arrestin-mediated outcomes.

Conclusion

The systematic characterization of novel compounds like N-ethyl-2-phenylethylamine is fundamental to advancing the therapeutic potential of TAAR1. The workflow described in this guide—progressing from binding affinity to the quantification of distinct functional outputs—provides a robust and self-validating framework for determining a candidate molecule's precise pharmacological signature. By understanding not just if a compound activates TAAR1, but how it activates it, researchers can make more informed decisions in the complex process of drug development, paving the way for a new generation of neuromodulatory therapies.

References

- Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC - NIH. (n.d.). National Institutes of Health.

- Berry, M. D., et al. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science.

- TAAR1 - Wikipedia. (n.d.). Wikipedia.

- Grandy, D. K. (n.d.). Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC. National Institutes of Health.

- Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. National Center for Biotechnology Information.

- Barnett, C. (2021). GPCR Signaling Pathways. AZoLifeSciences.

- Gurevich, V. V., et al. (2022). G protein-coupled receptor signaling: transducers and effectors - PubMed - NIH. National Institutes of Health.

- Cvijic, M. E., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. National Center for Biotechnology Information.

- Mechanism of action of TAAR1 agonists. (n.d.). Consensus.

- TAAR1 agonists: mechanisms and selectivity in treatment. (n.d.). Consensus.

- Miller, G. M. (2011). Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains. ResearchGate.

- van der Stap, D. (n.d.). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Bio-protocol.

- Miller, G. M. (n.d.). The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PubMed Central. National Institutes of Health.

- Li, J. X., et al. (n.d.). Trace amine-associated receptor 1 and drug abuse - PMC - PubMed Central. National Institutes of Health.

- Pei, Y., et al. (n.d.). Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PubMed Central. National Institutes of Health.

- Li, J. X. (2025). TAAR1 AGONISTS AS POTENTIAL ANTI-ADDICTION CANDIDATES: PRECLINICAL EVIDENCE. International Journal of Neuropsychopharmacology | Oxford Academic.

- Rozengurt, E. (2025). Signaling Pathways Induced by G-protein-coupled Receptors - ResearchGate. ResearchGate.

- Coccini, T., et al. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - NIH. National Institutes of Health.

- D’Andrea, G., et al. (n.d.). Trace Amine-Associated Receptor 1 Agonists for Schizophrenia - NCBI Bookshelf. National Center for Biotechnology Information.

- How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. (2017). YouTube.

- Schulze, J., et al. (n.d.). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - NIH. National Institutes of Health.

- GPCR signaling pathway - CUSABIO. (n.d.). CUSABIO.

- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.

- Espinoza, S., et al. (2018). TAAR1 and CNS Function. Frontiers.

- Bouchard, N., et al. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell. Revvity.

- GPCR Pathway - Creative Diagnostics. (n.d.). Creative Diagnostics.

- Waller, A., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology.

- Ostuzzi, G., et al. (2023). Trace amine-associated receptor 1 (TAAR1) agonism for psychosis: a living systematic review and meta-analysis of human and non-human data. Molecular Psychiatry.

- Cvijic, M. E., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed. National Center for Biotechnology Information.

- Neuropharmacological and Neurochemical Properties of N-(2-cyanoethyl)-2-phenylethylamine, a Prodrug of 2-phenylethylamine - PubMed. (n.d.). National Center for Biotechnology Information.

- Wang, T., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information.

- Espinoza, S., et al. (n.d.). Systemic administration of selective TAAR1 agonists reduces impulsivity... | Download Scientific Diagram - ResearchGate. ResearchGate.

- Salahpour, A., et al. (n.d.). Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function - PMC. National Institutes of Health.

- The Synthesis and Chemical Properties of N-Methylphenethylamine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Radioligand Binding Assay | Gifford Bioscience. (n.d.). Gifford Bioscience.

- N-Methylphenethylamine | 589-08-2 | FM52869 - Biosynth. (n.d.). Biosynth.

- Phenethylamine - Wikipedia. (n.d.). Wikipedia.

- Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. Biophysics Reports.

- N-Methylphenethylamine - Wikipedia. (n.d.). Wikipedia.

- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2025). Springer.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TAAR1 - Wikipedia [en.wikipedia.org]

- 4. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. G protein-coupled receptor signaling: transducers and effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenethylamine - Wikipedia [en.wikipedia.org]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. resources.revvity.com [resources.revvity.com]

- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Pharmacological Profile of N-ethyl-2-phenylethylamine Hydrochloride

Preamble: Charting the Unknown by the Known

In the vast landscape of neuropharmacology, the phenethylamine scaffold represents a foundational structure from which countless psychoactive compounds—both endogenous neurotransmitters and synthetic molecules—are derived.[1] N-ethyl-2-phenylethylamine (N-ethyl-PEA) is a simple, yet under-researched, derivative of the parent compound, 2-phenylethylamine (PEA). While extensive data on N-ethyl-PEA itself is sparse, its structural relationship to PEA, amphetamine, and other N-alkylated phenethylamines allows for the construction of a robust, predictive pharmacological profile.

This guide eschews a conventional template to deliver a logically structured analysis tailored to N-ethyl-PEA. We will first establish its chemical identity and plausible synthesis routes. Subsequently, we will delve into its predicted pharmacodynamics and pharmacokinetics, grounding our hypotheses in the established structure-activity relationships (SAR) of the broader phenethylamine class.[2][3] Crucially, this document is designed not as a final word, but as a foundational blueprint for research. To this end, we provide detailed, field-proven experimental protocols to empirically validate the predicted profile, ensuring a self-correcting and scientifically rigorous approach for any research team.

Chemical & Physical Identity

N-ethyl-2-phenylethylamine is a primary amine derivative characterized by an ethyl group substituted on the nitrogen atom of the phenethylamine backbone.[4] This modification, while seemingly minor, is critical in modulating its interaction with biological targets compared to its parent compound. The hydrochloride salt form enhances its stability and water solubility, making it suitable for experimental applications.

Physicochemical Properties